molecular formula C29H32N2O5 B10912282 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10912282
M. Wt: 488.6 g/mol
InChI Key: KOUITGYRLJSCCH-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the alkylation of the pyrazole with 3-methoxybenzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy groups and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-methoxybenzyl group in 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methoxybenzyl)-1H-pyrazole distinguishes it from similar compounds. This group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C29H32N2O5/c1-7-23-28(20-11-13-24(33-3)26(16-20)35-5)30-31(18-19-9-8-10-22(15-19)32-2)29(23)21-12-14-25(34-4)27(17-21)36-6/h8-17H,7,18H2,1-6H3

InChI Key

KOUITGYRLJSCCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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